molecular formula C12H20OSi B148977 (2-(1-(Trimethylsilyl)ethyl)phenyl)methanol CAS No. 139577-13-2

(2-(1-(Trimethylsilyl)ethyl)phenyl)methanol

Cat. No. B148977
M. Wt: 208.37 g/mol
InChI Key: ULRHWOFLEWHTSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-(1-(Trimethylsilyl)ethyl)phenyl)methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. The purpose of

Mechanism Of Action

The mechanism of action of (2-(1-(Trimethylsilyl)ethyl)phenyl)methanol is not fully understood. However, it is believed that this compound acts as a nucleophile and can undergo various reactions, including nucleophilic addition and substitution reactions. Additionally, (2-(1-(Trimethylsilyl)ethyl)phenyl)methanol can act as a chiral auxiliary in asymmetric catalysis, which involves the formation of chiral compounds.

Biochemical And Physiological Effects

The biochemical and physiological effects of (2-(1-(Trimethylsilyl)ethyl)phenyl)methanol have not been extensively studied. However, it has been reported that this compound has low toxicity and is not mutagenic or carcinogenic. Additionally, (2-(1-(Trimethylsilyl)ethyl)phenyl)methanol has been shown to exhibit antifungal activity against various fungi.

Advantages And Limitations For Lab Experiments

The advantages of using (2-(1-(Trimethylsilyl)ethyl)phenyl)methanol in lab experiments include its ease of synthesis, low toxicity, and potential applications in various fields. However, the limitations of using this compound include its limited solubility in some solvents and its sensitivity to air and moisture.

Future Directions

There are several future directions for the study of (2-(1-(Trimethylsilyl)ethyl)phenyl)methanol. These include the development of new synthetic routes for this compound, the study of its mechanism of action, and the exploration of its potential applications in drug discovery and material science. Additionally, the use of (2-(1-(Trimethylsilyl)ethyl)phenyl)methanol as a chiral auxiliary in asymmetric catalysis could be further investigated.

Synthesis Methods

(2-(1-(Trimethylsilyl)ethyl)phenyl)methanol can be synthesized using different methods, including the Grignard reaction and the reduction of ketones. The Grignard reaction involves reacting phenylmagnesium bromide with 1-(Trimethylsilyl)ethanone to produce (2-(1-(Trimethylsilyl)ethyl)phenyl)magnesium bromide, which is then reacted with formaldehyde to produce (2-(1-(Trimethylsilyl)ethyl)phenyl)methanol. The reduction of ketones involves reacting 1-(Trimethylsilyl)acetophenone with sodium borohydride to produce (2-(1-(Trimethylsilyl)ethyl)phenyl)ethanol, which is then oxidized to produce (2-(1-(Trimethylsilyl)ethyl)phenyl)methanol.

Scientific Research Applications

(2-(1-(Trimethylsilyl)ethyl)phenyl)methanol has been used in various scientific research applications, including organic synthesis, drug discovery, and material science. This compound has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It has also been used as a starting material in the synthesis of chiral ligands, which are used in asymmetric catalysis. Additionally, (2-(1-(Trimethylsilyl)ethyl)phenyl)methanol has been used in the development of new materials, such as polymers and liquid crystals.

properties

CAS RN

139577-13-2

Product Name

(2-(1-(Trimethylsilyl)ethyl)phenyl)methanol

Molecular Formula

C12H20OSi

Molecular Weight

208.37 g/mol

IUPAC Name

[2-(1-trimethylsilylethyl)phenyl]methanol

InChI

InChI=1S/C12H20OSi/c1-10(14(2,3)4)12-8-6-5-7-11(12)9-13/h5-8,10,13H,9H2,1-4H3

InChI Key

ULRHWOFLEWHTSY-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1CO)[Si](C)(C)C

Canonical SMILES

CC(C1=CC=CC=C1CO)[Si](C)(C)C

synonyms

Benzenemethanol, 2-[1-(trimethylsilyl)ethyl]- (9CI)

Origin of Product

United States

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